molecular formula C9H9ClN2O4 B12672187 4-Chloro-3,5-dinitrocumene CAS No. 36663-75-9

4-Chloro-3,5-dinitrocumene

Cat. No.: B12672187
CAS No.: 36663-75-9
M. Wt: 244.63 g/mol
InChI Key: FBSUNNPCBMOYOT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrocumene is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a chloro group and two nitro groups attached to a cumene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dinitrocumene typically involves nitration reactions. One common method is the nitration of 4-chlorocumene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes. These methods are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dinitrocumene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The chloro group can be substituted by nucleophiles, resulting in the formation of different substituted cumenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 4-chloro-3,5-dinitroquinone.

    Reduction: Formation of 4-chloro-3,5-diaminocumene.

    Substitution: Formation of various substituted cumenes depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3,5-dinitrocumene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dinitrocumene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting normal cellular functions. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,5-dinitrocumene is unique due to its cumene backbone, which imparts distinct chemical properties compared to other similar compounds

Properties

IUPAC Name

2-chloro-1,3-dinitro-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-5(2)6-3-7(11(13)14)9(10)8(4-6)12(15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSUNNPCBMOYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067991
Record name 4-Chloro-3,5-dinitrocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36663-75-9
Record name 2-Chloro-5-(1-methylethyl)-1,3-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36663-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-5-(1-methylethyl)-1,3-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036663759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-chloro-5-(1-methylethyl)-1,3-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-3,5-dinitrocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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